Marmesinin

Description

Ammijin has been reported in Pleurospermum rivulorum, Cnidium monnieri, and other organisms with data available.

isolated from Aegle marmelose

Properties

IUPAC Name |

(2S)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14+,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCGUCZXPFBNRD-NEDVQNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950184 | |

| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-30-7, 27497-13-8 | |

| Record name | Marmesinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmesinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMIJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C1VEU88IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Marmesinin's Neuroprotective Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin, a natural furanocoumarin found in the medicinal plant Aegle marmelos, is emerging as a promising neuroprotective agent.[1] Also known by its synonym marmelosin, this bioactive compound has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.[1] This technical guide provides an in-depth overview of the core mechanism of action of marmesinin in neuronal cells, focusing on its role in key signaling pathways that govern cell survival and inflammation. The information presented herein is intended to support further research and drug development efforts in the field of neuroprotection.

Core Mechanism of Action: PI3K/Akt Signaling Pathway

The primary neuroprotective effect of marmesinin in neuronal cells is mediated through the upregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1]

In the context of neurodegenerative diseases, which are often characterized by neuronal apoptosis, the activation of the PI3K/Akt pathway by marmesinin is a key therapeutic mechanism. By stimulating this pathway, marmesinin promotes the survival of neurons and inhibits the apoptotic cascade.

Anti-Apoptotic Effects

Marmesinin's activation of the PI3K/Akt pathway leads to a cascade of downstream effects that collectively inhibit apoptosis:

-

Increased Pro-survival Proteins: The pathway enhances the expression of anti-apoptotic proteins, such as Bcl-2, while reducing the expression of pro-apoptotic proteins like Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring survival over death.[1]

-

Inhibition of Caspase Activity: The PI3K/Akt pathway can lead to the inactivation of pro-apoptotic caspases, such as caspase-3, which are the executioners of apoptosis. Marmesinin treatment has been shown to significantly reduce the concentration of activated caspase-3.[1]

Anti-inflammatory Effects

Chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders. Marmesinin exhibits potent anti-inflammatory properties that contribute to its neuroprotective profile. The anti-inflammatory mechanism of marmesinin is linked to its ability to inhibit the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By suppressing TNF-α, marmesinin can modulate downstream inflammatory signaling, including the NF-κB and Akt pathways.

Quantitative Data

The following tables summarize the available quantitative data on the neuroprotective and anti-inflammatory effects of marmesinin (marmelosin).

| Parameter | Value | Model System | Reference |

| Neuroprotective Dose | 20 and 40 mg/kg | 6-OHDA-induced rat model of Parkinson's disease | [1] |

| Statistical Significance | p<0.05 (20 mg/kg), p<0.01 (40 mg/kg) | 6-OHDA-induced rat model of Parkinson's disease | [1] |

Table 1: In Vivo Neuroprotective Efficacy of Marmelosin

| Parameter | IC50 Value (µM) | Assay System | Reference |

| Antioxidant Activity | ~15.4 ± 0.32 | Not specified in the available abstract | |

| Antiproliferative Activity | ~6.24 ± 0.16 | Not specified in the available abstract |

Table 2: In Vitro Bioactivities of Marmelosin (Note: Data from non-neuronal cell types)

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for replicating and expanding upon the existing research on marmesinin's mechanism of action.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is used to induce parkinsonian pathology and assess the neuroprotective effects of compounds like marmesinin.

-

Animals: Adult male Wistar rats are typically used.

-

Stereotaxic Surgery:

-

Anesthetize the rats (e.g., with a ketamine/xylazine cocktail).

-

Mount the rat in a stereotaxic frame.

-

Inject 6-OHDA (e.g., 5 μg in 2 μL of saline with 0.02% ascorbic acid) unilaterally into the substantia nigra.

-

-

Marmesinin Treatment:

-

Prepare marmesinin solutions in a suitable vehicle (e.g., saline).

-

Administer marmesinin orally or via intraperitoneal injection at desired doses (e.g., 10, 20, and 40 mg/kg) for a specified duration (e.g., 30 consecutive days).

-

-

Behavioral Testing:

-

Conduct behavioral tests such as the open field test and locomotor activity to assess motor function.

-

-

Post-mortem Analysis:

-

Euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Collect brain tissue for immunohistochemistry and Western blot analysis.

-

Western Blotting for PI3K/Akt Pathway Proteins

This technique is used to quantify the expression levels of key proteins in the PI3K/Akt signaling pathway.

-

Tissue Preparation:

-

Homogenize brain tissue (e.g., substantia nigra) in RIPA buffer with protease and phosphatase inhibitors.

-

Centrifuge to collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against p-Akt (Ser473), total Akt, PI3K-110α, and other proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Immunohistochemical Detection of Dopaminergic Neurons

This method is used to visualize and quantify dopaminergic neurons in brain tissue sections.

-

Tissue Processing:

-

Cryoprotect the fixed brain tissue in sucrose solutions.

-

Section the brain tissue (e.g., 30 µm coronal sections) using a cryostat.

-

-

Immunostaining:

-

Wash the sections in phosphate-buffered saline (PBS).

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).

-

Incubate the sections with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Mount the sections on slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the stained sections using a fluorescence microscope.

-

Quantify the number of TH-positive neurons in the substantia nigra.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Marmesinin's neuroprotective PI3K/Akt signaling pathway.

Caption: Marmesinin's anti-inflammatory signaling pathway.

Caption: Experimental workflow for evaluating marmesinin's neuroprotective effects.

Conclusion

Marmesinin demonstrates significant neuroprotective potential in neuronal cells primarily through the upregulation of the PI3K/Akt signaling pathway, leading to the inhibition of apoptosis and promotion of cell survival. Its anti-inflammatory properties, mediated by the suppression of TNF-α, further contribute to its therapeutic profile. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the neuroprotective capabilities of marmesinin for the treatment of neurodegenerative diseases. Future studies should focus on elucidating the precise molecular targets of marmesinin and conducting more extensive preclinical and clinical trials to validate its efficacy and safety.

References

The Enigmatic Marmesinin: A Technical Guide to its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin, a naturally occurring furanocoumarin, stands as a pivotal intermediate in the biosynthesis of linear furanocoumarins, including the photosensitizing agent psoralen. Its presence in a variety of plant species, coupled with the intricate enzymatic cascade leading to its formation, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of marmesinin, detailing its quantitative occurrence, and delves into the intricacies of its biosynthetic pathway. Furthermore, it outlines key experimental protocols for its isolation, characterization, and the functional analysis of the enzymes involved in its synthesis, offering a valuable resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Natural Sources of Marmesinin

Marmesinin is predominantly found in plants belonging to the Rutaceae (citrus family) and Apiaceae (parsley family) families. Its concentration can vary significantly depending on the plant species, the specific part of the plant, and the developmental stage.

Quantitative Analysis of Marmesinin in Plant Sources

The following table summarizes the quantitative data available for marmesinin content in various plant sources. These values have been determined using High-Performance Liquid Chromatography (HPLC), a sensitive and accurate analytical technique for the quantification of phytochemicals.

| Plant Species | Family | Plant Part | Marmesinin Content (% w/w) | Reference |

| Aegle marmelos (Bael) | Rutaceae | Fruit Pulp (methanolic extract) | 0.3546 | [1] |

| Aegle marmelos (Bael) | Rutaceae | Fruit with peel (methanolic extract) | 0.368 | [2] |

| Aegle marmelos (Bael) | Rutaceae | Fruit without peel (methanolic extract) | 0.163 | [2] |

| Ammi majus (Bishop's Weed) | Apiaceae | Fruits | 0.25 | [3] |

Experimental Protocols

The isolation and characterization of marmesinin, along with the study of its biosynthesis, involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.

Isolation and Purification of Marmesinin

2.1.1. Extraction from Plant Material (e.g., Aegle marmelos fruits)

A widely used method for the extraction of marmesinin from plant material is Soxhlet extraction, which allows for the continuous extraction of the compound with a solvent.

-

Protocol:

-

Sample Preparation: The plant material (e.g., dried and powdered Aegle marmelos fruit pulp) is accurately weighed (e.g., 50 g).[1]

-

Soxhlet Apparatus Setup: The powdered plant material is packed into a thimble, which is then placed inside the main chamber of the Soxhlet extractor.[4]

-

Solvent Addition: A suitable solvent, such as methanol or ethanol (e.g., 250 mL), is added to the distillation flask.[1]

-

Extraction Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for a specified duration (e.g., until the solvent in the siphon tube becomes colorless).[1]

-

Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract containing marmesinin.[1]

-

2.1.2. Purification by Column Chromatography

Column chromatography is a crucial step for the purification of marmesinin from the crude extract.[4]

-

Protocol:

-

Column Preparation: A glass column is packed with a stationary phase, typically silica gel (60-120 mesh). The silica gel is made into a slurry with a non-polar solvent (e.g., hexane) and carefully poured into the column to ensure a uniform packing without air bubbles.[5]

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This dried, adsorbed sample is then carefully loaded onto the top of the prepared column.[2]

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.[2]

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing marmesinin.

-

Isolation: Fractions containing pure marmesinin are combined, and the solvent is evaporated to yield the purified compound.

-

Characterization of Marmesinin

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the qualitative and quantitative analysis of marmesinin.

-

Protocol for Quantitative Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically employed.[6]

-

Mobile Phase: A gradient or isocratic mobile phase is used for elution. A common mobile phase is a mixture of methanol and water (e.g., 55:45 v/v), often with a small amount of acid like acetic acid (0.1%) to improve peak shape.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: Marmesinin is detected by its UV absorbance, typically around 320-333 nm.[6][8]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared from known concentrations of pure marmesinin.

-

2.2.2. Spectroscopic Characterization (NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the unambiguous structural elucidation of isolated marmesinin.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR and ¹³C NMR spectra are recorded to determine the number and types of protons and carbons in the molecule.

-

2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and confirm the overall structure.

-

-

Mass Spectrometry (MS):

-

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of marmesinin and to obtain information about its fragmentation pattern, which further aids in structural confirmation.[9]

-

Biosynthesis of Marmesinin

The biosynthesis of marmesinin is a multi-step process that begins with the general phenylpropanoid pathway and diverges into the furanocoumarin branch.

The Biosynthetic Pathway

The biosynthesis of marmesinin starts from the amino acid L-phenylalanine and proceeds through the formation of umbelliferone, a key branch-point intermediate. The subsequent steps leading to marmesinin are catalyzed by specific enzymes, primarily from the prenyltransferase and cytochrome P450 families.

Key Enzymes in Marmesinin Biosynthesis

-

Prenyltransferase (PT): This enzyme catalyzes the prenylation of umbelliferone at the C6 position using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, forming 7-demethylsuberosin.

-

Marmesin Synthase (CYP76F112): A cytochrome P450 monooxygenase that catalyzes the cyclization of 7-demethylsuberosin to form (+)-marmesin. This enzyme has been identified and characterized in Ficus carica.[9]

-

Psoralen Synthase (CYP71AJ1): Another cytochrome P450 enzyme that converts (+)-marmesin into psoralen through a unique reaction involving the cleavage of an acetone molecule. This enzyme was first characterized from Ammi majus.[10]

Experimental Workflow for Biosynthesis Studies

The elucidation of the marmesinin biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following diagram illustrates a typical experimental workflow for the identification and functional characterization of biosynthetic enzymes.

Detailed Methodologies for Enzyme Assays

3.4.1. In vitro Marmesin Synthase Assay (using CYP76F112)

This assay is designed to confirm the catalytic activity of the heterologously expressed marmesin synthase.[8]

-

Protocol:

-

Enzyme Preparation: Microsomes are isolated from yeast cells expressing the candidate marmesin synthase gene (e.g., CYP76F112).

-

Reaction Mixture: The reaction mixture typically contains:

-

Microsomal preparation

-

Substrate: 7-demethylsuberosin

-

Cofactor: NADPH

-

Buffer: Potassium phosphate buffer (pH 7.4)

-

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, often by the addition of an organic solvent like ethyl acetate, which also serves to extract the product.

-

Analysis: The extracted product (marmesinin) is analyzed and quantified by HPLC or LC-MS.

-

3.4.2. In vitro Psoralen Synthase Assay (using CYP71AJ1)

This assay confirms the conversion of marmesinin to psoralen.[11]

-

Protocol:

-

Enzyme Preparation: Microsomes are isolated from yeast cells expressing the psoralen synthase gene (e.g., CYP71AJ1).

-

Reaction Mixture: The reaction mixture includes:

-

Microsomal preparation

-

Substrate: (+)-Marmesin

-

Cofactor: NADPH

-

Buffer: Sodium phosphate buffer (pH 7.0)

-

-

Incubation: The reaction is initiated by adding NADPH and incubated at a suitable temperature (e.g., 30°C).

-

Reaction Quenching and Extraction: The reaction is terminated, and the product is extracted with an organic solvent.

-

Analysis: The formation of psoralen is confirmed and quantified using HPLC or GC-MS.

-

Conclusion

Marmesinin serves as a critical link between primary metabolism and the specialized biosynthesis of linear furanocoumarins. This guide has provided a detailed overview of its natural distribution, with a focus on quantitative data, and has outlined the established biosynthetic pathway. The experimental protocols detailed herein offer a practical framework for researchers aiming to isolate, characterize, and study the biosynthesis of this important natural product. A thorough understanding of marmesinin's chemistry and biology is essential for harnessing its potential and that of its derivatives in various applications, including drug development and the biotechnological production of valuable phytochemicals.

References

- 1. jchps.com [jchps.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. ajphr.com [ajphr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Marmesinin: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its biosynthetic role as a precursor to psoralens and linear furanocoumarins, as well as its notable neuroprotective properties. This technical guide provides an in-depth overview of the structure elucidation of Marmesinin, a detailed summary of its spectroscopic data, and the experimental protocols utilized for its isolation and characterization.

Chemical Structure and Properties

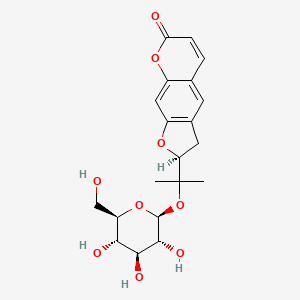

Marmesinin, also known by its synonyms (-)-Marmesinin and Ammijin, possesses the chemical formula C₂₀H₂₄O₉ and a molecular weight of 408.4 g/mol . Structurally, it is a glycoside derivative of Marmesin. The molecule consists of a furanocoumarin core linked to a sugar moiety.

Spectroscopic Data for Structural Elucidation

The definitive structure of Marmesinin has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of Marmesinin. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₂₀H₂₄O₉. Fragmentation analysis in MS/MS experiments would offer valuable structural information by revealing characteristic fragmentation patterns of the furanocoumarin core and the glycosidic bond cleavage, further corroborating the proposed structure.

Table 1: Key Physicochemical and Spectroscopic Parameters for Marmesinin

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄O₉ |

| Molecular Weight | 408.4 g/mol |

| ¹H NMR | Data not available in public sources |

| ¹³C NMR | Data not available in public sources |

| Mass Spectrometry | HRMS data would confirm the exact mass consistent with C₂₀H₂₄O₉. |

Experimental Protocols

Isolation of Marmesinin

Marmesinin has been historically isolated from the fruits of Ammi majus L. and the plant Aegle marmelos. A general protocol for its isolation from plant material is outlined below.

Workflow for the Isolation of Marmesinin

Caption: A generalized workflow for the isolation of Marmesinin from plant sources.

Detailed Methodology:

-

Plant Material Preparation: The fruits of Ammi majus or other plant sources are dried and finely powdered to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction to exhaustively extract the secondary metabolites.

-

Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents of increasing polarity to separate the different components.

-

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing Marmesinin.

-

Final Purification: Fractions containing the compound of interest are combined and further purified by repeated chromatographic techniques until a pure sample of Marmesinin is obtained.

Structure Elucidation Workflow

The structural elucidation of a natural product like Marmesinin follows a logical progression of analytical techniques.

Caption: A logical workflow for the structure elucidation of Marmesinin.

Conclusion

The structural characterization of Marmesinin relies on a synergistic application of isolation techniques and modern spectroscopic methods. While the foundational work on its isolation was laid decades ago, a comprehensive public repository of its detailed NMR and MS data would be invaluable for contemporary research and drug discovery efforts. This guide provides a framework for understanding the key steps and data required for the unambiguous identification and characterization of this promising natural product.

The Pharmacological Profile of Marmesinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmesinin, a naturally occurring furanocoumarin primarily isolated from plants such as Aegle marmelos and Ammi majus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the current understanding of Marmesinin's pharmacological profile, including its mechanisms of action, and summarizes key in vitro and in vivo findings. The document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental methodologies and highlighting the compound's therapeutic potential. Marmesinin has demonstrated a range of biological effects, including neuroprotective, anti-angiogenic, anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] This guide synthesizes the available data, presenting it in a structured format to facilitate further investigation and development of Marmesinin as a potential therapeutic agent.

Introduction

Marmesinin is a furanocoumarin that serves as a biosynthetic precursor to psoralen and other linear furanocoumarins.[2] Its chemical structure and properties have been the subject of various studies, revealing a potential for broad-spectrum pharmacological applications. This guide will delve into the specific activities of Marmesinin, presenting quantitative data where available, detailing experimental protocols, and visualizing the signaling pathways implicated in its mechanisms of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C20H24O9 | [1] |

| Molecular Weight | 408.40 g/mol | [2] |

| CAS Number | 495-30-7 | [2] |

| Appearance | Solid Powder | |

| Synonyms | (-)-Marmesinin, Ammijin | [2] |

Pharmacological Activities

Anti-Angiogenic Activity

Marmesinin has been identified as a novel inhibitor of angiogenesis. It has been shown to impede vascular endothelial growth factor-A (VEGF-A)-induced responses in endothelial cells both in vitro and in ex vivo models.[3][4]

Quantitative Data: Anti-Angiogenic Effects

| Assay | Cell Line/Model | Concentration | Observed Effect | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Significant inhibition of VEGF-A-stimulated proliferation | [3] |

| Aortic Ring Sprouting | Rat Aortic Rings | 10 µM | Abrogation of angiogenic sprouting | [3][4] |

| Endothelial Cell Migration & Invasion | HUVECs | 10 µM | Abrogation of VEGF-A-induced migration and invasion | [3][4] |

| Capillary-like Structure Formation | HUVECs | 10 µM | Inhibition of VEGF-A-induced tube formation | [3][4] |

Mechanism of Action: Anti-Angiogenesis

Marmesinin exerts its anti-angiogenic effects by inactivating VEGF-A-stimulated signaling pathways. It leads to the downregulation of key cell surface signaling molecules, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), integrin β1, and integrin-linked kinase (ILK).[3][4] Furthermore, it inhibits the phosphorylation of downstream signaling proteins such as FAK, Src, MEK, ERK, and Akt.[3]

Signaling Pathway: Marmesinin Inhibition of VEGF-A-Induced Angiogenesis

Caption: Marmesinin inhibits angiogenesis by blocking VEGF-A binding to VEGFR-2 and downstream signaling.

Anti-Cancer Activity

Marmesinin has demonstrated anti-tumor activities, particularly in non-small cell lung cancer (NSCLC) cells. It abrogates mitogen-stimulated proliferation and invasion in both p53 wild-type (A549) and p53-deficient (H1299) NSCLC cells.[2][5]

Quantitative Data: Anti-Cancer Effects

| Assay | Cell Line | Concentration | Observed Effect | Reference |

| Cell Proliferation | A549, H1299 | 10 µM | Abrogation of mitogen-stimulated proliferation | [2][6] |

| Cell Invasion | A549, H1299 | 10 µM | Abrogation of mitogen-stimulated invasion | [2] |

| Cell Cycle Analysis | A549, H1299 | 10 µM | G1 phase cell cycle arrest | [6] |

Mechanism of Action: Anti-Cancer

The anti-cancer effects of Marmesinin are mediated through the inactivation of mitogenic signaling pathways and the downregulation of signaling proteins such as VEGFR-2, integrin β1, integrin-linked kinase, and matrix metalloproteinase-2 (MMP-2).[2][5] It also suppresses the expression and secretion of VEGF in NSCLC cells.[5] The induction of G1 phase cell cycle arrest is attributed to the downregulation of cyclin-dependent kinases (CDKs) and cyclins, leading to the hypophosphorylation of the retinoblastoma protein (pRb).[3]

Experimental Workflow: Investigating Anti-Cancer Effects of Marmesinin

References

- 1. Frontiers | Neuroprotective potential of Marsilea quadrifolia Linn against monosodium glutamate-induced excitotoxicity in rats [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Marmesin is a novel angiogenesis inhibitor: Regulatory effect and molecular mechanism on endothelial cell fate and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marmesin-mediated suppression of VEGF/VEGFR and integrin β1 expression: Its implication in non-small cell lung cancer cell responses and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Marmesinin as a Biosynthetic Precursor to Psoralen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of psoralen, a medically important linear furanocoumarin, with a specific focus on the pivotal role of its precursor, marmesinin. This document details the enzymatic conversion, presents quantitative kinetic data, and outlines the experimental protocols for key assays, offering a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction to Psoralen Biosynthesis

Psoralens are a class of naturally occurring compounds found in various plants, known for their photosensitizing properties and therapeutic applications in conditions like psoriasis and vitiligo.[1] The biosynthesis of these compounds is a complex process involving a series of enzymatic reactions. A key step in the formation of linear furanocoumarins, such as psoralen, is the conversion of the precursor molecule umbelliferone. This pathway proceeds through the intermediate (+)-marmesin, which is then transformed into psoralen.[2][3] This conversion is a critical control point in the biosynthesis of psoralen and is catalyzed by the enzyme psoralen synthase.

The Role of Marmesinin and Psoralen Synthase

Marmesinin is the direct precursor to psoralen in the biosynthetic pathway. The conversion of (+)-marmesin to psoralen is catalyzed by psoralen synthase , a cytochrome P450-dependent monooxygenase.[2][3] In the plant Ammi majus, this enzyme has been identified as CYP71AJ1 .[2] A homologous enzyme, CYP71AJ49 , has been identified in Peucedanum praeruptorum.

The reaction catalyzed by psoralen synthase is a unique oxidative cyclization followed by the cleavage of a C3 unit (acetone) from the isopropyl side chain of marmesinin. This reaction requires molecular oxygen (O₂) and a reducing agent, typically NADPH, as a cofactor. The overall reaction can be summarized as follows:

(+)-Marmesin + NADPH + H⁺ + O₂ → Psoralen + NADP⁺ + Acetone + 2H₂O

This enzymatic step is crucial as it leads to the formation of the furan ring, which defines the psoralen structure and is essential for its biological activity.

Quantitative Data

The following table summarizes the key quantitative data available for the enzymatic conversion of marmesinin to psoralen, primarily focusing on the well-characterized psoralen synthase from Ammi majus (CYP71AJ1).

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Michaelis Constant (Km) | 1.5 ± 0.5 µM | Recombinant CYP71AJ1 (from Ammi majus) expressed in yeast | (+)-Marmesin | [4] |

| Catalytic Rate (kcat) | 340 ± 24 min⁻¹ | Recombinant CYP71AJ1 (from Ammi majus) expressed in yeast | (+)-Marmesin | |

| Optimal pH | 7.0 | Recombinant CYP71AJ1 (from Ammi majus) expressed in yeast | (+)-Marmesin | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the conversion of marmesinin to psoralen.

Psoralen Synthase Activity Assay

This protocol is adapted from studies on recombinant psoralen synthase expressed in yeast microsomes.

Materials:

-

Microsomal fraction containing recombinant psoralen synthase (e.g., CYP71AJ1)

-

(+)-Marmesin (substrate)

-

NADPH (cofactor)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

HPLC-grade methanol and water

-

Authentic psoralen standard

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a total reaction volume of 200 µL containing:

-

100 µL of 0.1 M sodium phosphate buffer (pH 7.0)

-

Microsomal protein (typically 20-50 µg)

-

(+)-Marmesin (final concentration to be varied for kinetic studies, e.g., 0.5 - 20 µM)

-

-

Initiation of Reaction: Start the reaction by adding 1.0 mM NADPH.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously to extract the products.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Sample Preparation for HPLC: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 50 µL) for HPLC analysis.

HPLC Analysis of Psoralen

This protocol describes the high-performance liquid chromatography (HPLC) method for the separation and quantification of psoralen.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is commonly used. An isocratic method with methanol:water (60:40, v/v) can also be effective.[5]

-

Injection Volume: 20 µL.[6]

Procedure:

-

Standard Curve: Prepare a series of standard solutions of authentic psoralen in methanol at different concentrations to generate a standard curve.

-

Sample Injection: Inject the reconstituted sample extract from the enzyme assay onto the HPLC column.

-

Data Analysis: Identify the psoralen peak in the chromatogram by comparing its retention time with that of the authentic standard. Quantify the amount of psoralen produced by integrating the peak area and comparing it to the standard curve.

Visualizations

Biosynthetic Pathway of Psoralen from Umbelliferone

Caption: Biosynthesis of psoralen from umbelliferone.

Experimental Workflow for Psoralen Synthase Assay

Caption: Workflow for psoralen synthase activity assay.

Conclusion

The enzymatic conversion of marmesinin to psoralen by psoralen synthase represents a critical and well-defined step in the biosynthesis of linear furanocoumarins. Understanding the kinetics and experimental parameters of this reaction is essential for researchers aiming to manipulate this pathway for the enhanced production of psoralen in various biological systems. This guide provides a foundational resource for such endeavors, offering both the theoretical background and the practical methodologies required for further research and development in this field.

References

- 1. Advances in Molecular Plant Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Content determination of psoralen in root of Ficus hitra by HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

Marmesinin from Aegle marmelos: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmesinin, a linear furanocoumarin found in the medicinal plant Aegle marmelos, is a compound of growing interest due to its potential therapeutic properties, including neuroprotective and anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of marmesinin. It details experimental protocols for its extraction and purification, presents available quantitative data, and explores its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Aegle marmelos (L.) Corrêa, commonly known as Bael, is a plant deeply rooted in traditional medicine systems, particularly in Southeast Asia. It is a rich source of various bioactive phytochemicals, including a significant class of compounds known as coumarins. Among these, marmesinin has been identified as a key constituent. It is a biosynthetic precursor to psoralen and other linear furanocoumarins. Emerging research has highlighted the pharmacological potential of marmesinin, notably its neuroprotective effects against glutamate-induced toxicity and its potential as an anticancer agent. This guide focuses on the technical aspects of marmesinin, from its initial discovery to its isolation and biological characterization.

Discovery and Chemical Profile

Marmesinin is structurally distinct from its more commonly studied counterpart, marmelosin (also known as imperatorin). While both are furanocoumarins present in Aegle marmelos, they possess different chemical structures and, consequently, may exhibit distinct biological activities.

Table 1: Chemical Profile of Marmesinin

| Attribute | Details |

| Chemical Name | (-)-Marmesinin; Ammijin |

| Chemical Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.26 g/mol |

| Class | Furanocoumarin |

| Source | Aegle marmelos (fruit, roots, etc.) |

| Key Structural Features | Dihydrofuran ring fused to a coumarin backbone |

Experimental Protocols: Isolation and Purification of Marmesinin

While specific, detailed protocols for the isolation of marmesinin are not as abundant in the literature as for marmelosin, the following procedure is a composite methodology based on established techniques for separating coumarins from Aegle marmelos.

Plant Material Collection and Preparation

-

Collection: Fresh, unripe fruits of Aegle marmelos are collected.

-

Authentication: The plant material is authenticated by a qualified botanist.

-

Preparation: The fruits are washed, sliced, and shade-dried. The dried material is then coarsely powdered.

Extraction

-

Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction using a solvent such as methanol or ethanol for a period of 6-8 hours.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification using Column Chromatography

-

Adsorbent: Silica gel (60-120 mesh) is used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column using a suitable solvent system.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).

-

Identification: Fractions showing spots corresponding to marmesinin (identified using a reference standard) are pooled together.

-

Crystallization: The pooled fractions are concentrated and allowed to crystallize to obtain pure marmesinin.

Quantitative Analysis

Quantitative data for marmesinin in Aegle marmelos is not as extensively reported as for other coumarins like marmelosin. However, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the methods of choice for the quantification of coumarins in plant extracts.

Table 2: HPLC Parameters for Coumarin Analysis in Aegle marmelos

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (isocratic or gradient) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 320 nm) |

| Injection Volume | 20 µL |

Note: These are general parameters and would require optimization for the specific quantification of marmesinin.

Spectroscopic Data

The structural elucidation of marmesinin is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for Marmesinin

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to aromatic protons of the coumarin ring, protons of the dihydrofuran ring, and a gem-dimethyl group. |

| ¹³C-NMR | Resonances for carbonyl carbon, aromatic carbons, and carbons of the dihydrofuran moiety. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

| Infrared (IR) | Characteristic absorption bands for hydroxyl, carbonyl (lactone), and aromatic functionalities. |

Biological Activity and Signaling Pathways

Marmesinin has demonstrated significant biological activities, with a growing body of evidence pointing towards its therapeutic potential.

Neuroprotective Activity

Marmesinin has been reported to exhibit significant neuroprotective effects against glutamate-induced toxicity. While the precise signaling pathway is still under investigation, it is hypothesized to involve the modulation of oxidative stress and apoptotic pathways in neuronal cells.

Anticancer Activity

Recent studies on marmesin, a closely related compound, have provided insights into the potential anticancer mechanisms of marmesinin.

-

Inhibition of the PI3K/Akt Signaling Pathway: Research has shown that marmesin can induce apoptosis and inhibit the proliferation of esophageal cancer cells by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is crucial for cell survival and proliferation in many cancers. Marmesin treatment leads to a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax.[1]

-

Interaction with Human Heparan Sulfatase-2 (HSULF-2): In silico studies have suggested that marmesin and marmelosin can act as potential inhibitors of human heparan sulfatase-2 (HSULF-2), an oncoprotein overexpressed in various tumor cells.[2] By interacting with the active site of HSULF-2, these compounds may disrupt its function, which is critical for cancer cell survival and progression.[2]

References

- 1. In vitro anti-cancer effect of marmesin by suppression of PI3K/Akt pathway in esophagus cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marmesin and Marmelosin Interact with the Heparan Sulfatase-2 Active Site: Potential Mechanism for Phytochemicals from Bael Fruit Extract as Antitumor Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Furanocoumarins: An In-depth Technical Guide with a Focus on Marmesinin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furanocoumarins

Furanocoumarins are a significant class of secondary metabolites produced by a variety of plants, most notably belonging to the Apiaceae and Rutaceae families.[1] These organic compounds are characterized by a chemical structure where a furan ring is fused with a coumarin.[1] This fusion can occur in different ways, leading to two primary isomeric forms: linear (psoralen type) and angular (angelicin type).[1][2]

In plants, furanocoumarins play a crucial role as phytoalexins, contributing to defense mechanisms against pathogens, insects, and herbivores.[2] Their biosynthesis can be induced by stressors such as UV radiation and physical damage.[2] Beyond their role in plant defense, furanocoumarins have garnered substantial interest in the scientific community due to their wide range of biological activities and therapeutic potential. However, they are also known for their ability to interfere with the metabolism of various drugs, a phenomenon often referred to as the "grapefruit juice effect," by inhibiting cytochrome P450 enzymes.[3][4][5]

Marmesinin, a linear furanocoumarin, holds a special place in this class of compounds as it is a key biosynthetic precursor to other linear furanocoumarins like psoralen.[6][7] This guide will provide a detailed technical overview of the biological activities of furanocoumarins, with a specific emphasis on the pharmacological properties of Marmesinin.

Biosynthesis of Linear Furanocoumarins and the Role of Marmesinin

The biosynthesis of furanocoumarins originates from the phenylpropanoid pathway.[1] A key intermediate, umbelliferone (7-hydroxycoumarin), undergoes prenylation to form demethylsuberosin. This step is followed by a cyclization reaction catalyzed by a cytochrome P450 enzyme, marmesin synthase, to produce (+)-marmesin.[8] Marmesin then serves as the substrate for psoralen synthase, another P450 enzyme, which cleaves off the hydroxyisopropyl group to form psoralen, the parent compound of linear furanocoumarins.[6] Subsequent enzymatic modifications of psoralen lead to the diverse array of linear furanocoumarins found in nature.

Figure 1. Simplified biosynthetic pathway of linear furanocoumarins highlighting the central role of Marmesinin.

Biological Activities of Marmesinin

Marmesinin exhibits a range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.

Anticancer Activity

Marmesinin has demonstrated significant potential as an anticancer agent. Studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.

One of the key mechanisms underlying Marmesinin's anticancer effect is the inhibition of the PI3K/Akt signaling pathway.[9] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. By suppressing the phosphorylation of PI3K and Akt, Marmesinin can effectively halt cancer cell progression and promote apoptosis.[9] This has been observed in esophageal cancer cells, where Marmesinin treatment led to a decrease in proliferation markers like Ki67 and PCNA, and a shift in the balance of apoptotic proteins (downregulation of Bcl-2 and upregulation of Bax).[9]

Furthermore, Marmesinin has been identified as an inhibitor of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.[10] It has been shown to inhibit vascular endothelial growth factor-A (VEGF-A)-induced responses in endothelial cells, including proliferation, migration, and invasion.[10]

Figure 2. Marmesinin's inhibition of the PI3K/Akt signaling pathway in cancer cells.

Anti-inflammatory Activity

Marmesinin is reported to be a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.[11] COX-2 is responsible for the synthesis of pro-inflammatory prostaglandins, while 5-LOX is involved in the production of leukotrienes. By inhibiting both pathways, Marmesinin can exert a broad anti-inflammatory effect. While the dual inhibitory activity is established, specific IC50 values for Marmesinin against COX-2 and 5-LOX are not widely reported in the current literature.

Neuroprotective Activity

Marmesinin has shown significant neuroprotective properties, particularly against glutamate-induced toxicity.[7] Glutamate excitotoxicity is a pathological process where excessive activation of glutamate receptors leads to neuronal damage and death, and it is a key mechanism in various neurodegenerative disorders and ischemic brain injury.[12][13] Studies have indicated that Marmesinin can protect neuronal cells from this form of damage.[7] However, a specific EC50 value for this neuroprotective effect has not been definitively established in the available literature.

Antimicrobial and Antiplasmodial Activities

The furanocoumarin class of compounds is known for its antimicrobial properties. While extensive studies detailing the Minimum Inhibitory Concentration (MIC) of Marmesinin against a wide array of bacteria and fungi are limited, related coumarins have shown efficacy. For instance, some furanocoumarins exhibit MIC values ranging from 16 to 125 µg/mL against bacteria like Staphylococcus aureus and Salmonella typhi.

Notably, Marmesinin has demonstrated potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. It was found to have an IC50 of 0.28 µg/mL against the drug-sensitive Pf3D7 strain. A proposed mechanism for this activity is the inhibition of β-hematin formation, a crucial detoxification process for the parasite, with an IC50 of 150 µM.

Quantitative Data on Biological Activities

To facilitate comparison and analysis, the following tables summarize the available quantitative data for Marmesinin's biological activities.

Table 1: Anticancer and Antiplasmodial Activity of Marmesinin

| Activity | Cell Line / Organism | Parameter | Value | Reference(s) |

| Anticancer | Human leukemia (U937) | IC50 | 40 µM | |

| Cytotoxicity | Normal human monocytes | IC50 | 125 µM | |

| Antiplasmodial | Plasmodium falciparum (3D7) | IC50 | 0.28 µg/mL | |

| Antiplasmodial | β-hematin formation | IC50 | 150 µM |

Table 2: Antimicrobial Activity of Related Furanocoumarins

| Compound Class | Organism | Parameter | Value (µg/mL) | Reference(s) |

| Furanocoumarins | Staphylococcus aureus | MIC | 16 - 125 | |

| Furanocoumarins | Salmonella typhi | MIC | 16 - 125 | |

| Furanocoumarins | Enterobacter cloacae | MIC | 16 - 125 | |

| Furanocoumarins | Candida species | MIC | 160 - 1280 | [7] |

Note: Specific MIC values for Marmesinin against a broad range of microbial species are not extensively documented in the reviewed literature.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Marmesinin's biological activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Marmesinin (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Figure 3. Experimental workflow for the MTT assay to determine anticancer activity.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status (activation).

-

Protein Extraction: Treat cells with Marmesinin as described above. After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current (SDS-polyacrylamide gel electrophoresis).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.

-

Imaging: Capture the light signal using a CCD camera or X-ray film to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by excessive glutamate.

-

Cell Culture: Culture neuronal cells (e.g., primary cortical neurons or HT22 hippocampal cells) in appropriate multi-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of Marmesinin for a specified time (e.g., 1-2 hours).

-

Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-20 mM) for a defined period (e.g., 12-24 hours).

-

Viability Assessment: Assess cell viability using methods such as the MTT assay, LDH release assay (measuring lactate dehydrogenase in the medium as an indicator of cell damage), or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).

-

Data Analysis: Compare the viability of cells treated with Marmesinin and glutamate to those treated with glutamate alone to determine the neuroprotective effect. An EC50 value (the concentration providing 50% of the maximal protective effect) can be calculated.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of Marmesinin in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe in broth without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Perspectives

Marmesinin, a key furanocoumarin, exhibits a compelling profile of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antiplasmodial effects. Its ability to modulate critical signaling pathways, such as the PI3K/Akt pathway, underscores its therapeutic potential. The quantitative data, though not yet exhaustive for all activities, provides a solid foundation for further investigation.

Future research should focus on several key areas:

-

Elucidation of specific IC50 and EC50 values for Marmesinin's anti-inflammatory and neuroprotective activities to better quantify its potency.

-

Comprehensive screening of Marmesinin's antimicrobial activity against a broad panel of pathogenic bacteria and fungi to determine its spectrum of action.

-

In vivo studies to validate the in vitro findings and to assess the pharmacokinetics, bioavailability, and safety profile of Marmesinin.

-

Structure-activity relationship (SAR) studies to design and synthesize novel Marmesinin derivatives with enhanced potency and selectivity, and potentially reduced drug interaction liabilities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Marmesin isolated from Celtis durandii Engl. root bioactive fraction inhibits β-hematin formation and contributes to antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Preliminary Cytotoxicity Screening of Marmesinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmesinin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its potential pharmacological activities, including its anticancer properties. Preliminary screenings have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Marmesinin, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. Marmesinin is a furanocoumarin compound derived from certain plant species, such as Aegle marmelos.[1] It is recognized for its potential antimicrobial, anti-inflammatory, and anticancer activities.[1]

Quantitative Cytotoxicity Data

Preliminary studies have begun to quantify the cytotoxic effects of Marmesinin on various cancer cell lines. While comprehensive screening across a wide panel of cell lines is ongoing, initial data indicates a dose-dependent inhibitory effect. A study investigating the anticancer properties of Marmesinin reported its half-maximal inhibitory concentration (IC50) against the human leukemia cell line U937.

Table 1: Summary of Marmesinin IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U937 | Human Leukemia | 40 | [2] |

| Normal Human Monocytes | Non-cancerous | 125 | [2] |

Note: The higher IC50 value in normal human monocytes suggests a degree of selectivity for cancer cells.

In addition to the quantitative data above, a study on esophageal cancer (EC) has demonstrated that Marmesinin exhibits an anti-proliferative effect against EC cells.[1][3]

Experimental Protocols

The following section details the methodologies employed in the preliminary cytotoxicity screening of Marmesinin, providing a foundation for the replication and expansion of these studies.

Cell Proliferation Assays

2.1.1. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method used to determine cell viability in cell proliferation and cytotoxicity assays.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed esophageal cancer cells (e.g., KYSE-150 or EC-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Marmesinin and incubate for the desired period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

-

2.1.2. EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

The EdU assay is a method for detecting and quantifying DNA synthesis in proliferating cells.

-

Principle: EdU, a nucleoside analog of thymidine, is incorporated into DNA during active DNA synthesis. A fluorescent azide is then covalently attached to the EdU using a click chemistry reaction, allowing for the visualization and quantification of proliferating cells.

-

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with Marmesinin as described for the CCK-8 assay.

-

EdU Labeling: Add EdU to the cell culture medium and incubate for a specified period to allow for its incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based solution.

-

Click Reaction: Perform the click reaction by adding the fluorescent azide and a copper catalyst to label the incorporated EdU.

-

Imaging and Analysis: Visualize the fluorescently labeled cells using fluorescence microscopy or flow cytometry to determine the percentage of proliferating cells.

-

Apoptosis Assay

2.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

-

Protocol:

-

Cell Seeding and Treatment: Prepare and treat cells with Marmesinin as previously described.

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

-

Detection: Visualize the labeled apoptotic cells using an appropriate detection method (e.g., fluorescence microscopy).

-

Analysis: Quantify the number of TUNEL-positive cells to determine the extent of apoptosis.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and was employed to investigate the effect of Marmesinin on the PI3K/Akt signaling pathway.

-

Protocol:

-

Protein Extraction: Lyse the Marmesinin-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PI3K, p-PI3K, Akt, p-Akt, Bcl-2, Bax, Ki67, and PCNA).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway implicated in Marmesinin's mechanism of action and a typical experimental workflow for its cytotoxic evaluation.

Caption: Marmesinin inhibits the PI3K/Akt signaling pathway.

References

- 1. In vitro anti-cancer effect of marmesin by suppression of PI3K/Akt pathway in esophagus cancer cells - ProQuest [proquest.com]

- 2. (+)-Marmesin | C14H14O4 | CID 334704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro anti-cancer effect of marmesin by suppression of PI3K/Akt pathway in esophagus cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Marmesinin Extraction from Ammi majus Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammi majus, commonly known as Bishop's Weed, is a plant rich in furanocoumarins, a class of organic compounds with significant medicinal properties. Among these is marmesinin, a precursor in the biosynthesis of other important furanocoumarins. This document provides a detailed protocol for the extraction of marmesinin from Ammi majus seeds, compiled from various phytochemical studies. The methodologies outlined below are intended to guide researchers in the efficient isolation and quantification of this valuable compound.

Data Presentation: Quantitative Analysis of Furanocoumarins from Ammi majus Seeds

The following table summarizes the quantitative yields of major furanocoumarins, including marmesinin, extracted from Ammi majus seeds using different extraction techniques and solvents. This data provides a comparative overview to aid in the selection of an appropriate extraction strategy.

| Compound | Extraction Method | Solvent | Yield | Reference |

| Marmesin | Not Specified | Not Specified | 0.25% | [1] |

| Isopimpinellin | Accelerated Solvent Extraction (ASE) | Methanol | 404.14 mg/100 g dry weight | [2][3] |

| Xanthotoxin | Accelerated Solvent Extraction (ASE) | Methanol | 368.04 mg/100 g dry weight | [2][3] |

| Bergapten | Accelerated Solvent Extraction (ASE) | Methanol | 253.05 mg/100 g dry weight | [2][3] |

| Khellin | Ultrasound-Assisted Extraction (UAE) | Methanol | 6.86% w/w | [4][5] |

| Imperatorin | Not Specified | Not Specified | up to 0.75% | [1] |

| Total Flavonoids | Maceration | 80% Ethanol | 288.611 µg Quercetin/g | [6] |

| Total Tannins | Maceration | 80% Ethanol | 216.66 µg Gallic Acid/g | [6] |

Experimental Protocols

Several methods have been successfully employed for the extraction of furanocoumarins from Ammi majus seeds. Below are detailed protocols for some of the most common and effective techniques.

Protocol 1: Soxhlet Extraction

This is a classical and exhaustive extraction method suitable for obtaining a crude extract rich in furanocoumarins.

Materials and Equipment:

-

Dried and powdered Ammi majus seeds

-

Soxhlet apparatus

-

Round bottom flask

-

Heating mantle

-

Condenser

-

Thimble (cellulose)

-

Methanol

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried Ammi majus seeds into a coarse powder.

-

Loading the Soxhlet: Place a known quantity (e.g., 50 g) of the powdered seeds into a cellulose thimble.

-

Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Attach the round bottom flask containing the extraction solvent (e.g., 250 mL of methanol) to the bottom of the extractor and the condenser to the top.

-

Extraction: Heat the solvent in the round bottom flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material. The solvent will fill the thimble and, once it reaches the top of the siphon arm, will be siphoned back into the round bottom flask, carrying the extracted compounds with it. This cycle is repeated for several hours (typically 6-8 hours) until the solvent in the siphon arm runs clear.[7]

-

Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round bottom flask and concentrate the extract by evaporating the solvent using a rotary evaporator under reduced pressure.

-

Drying: The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient method that utilizes ultrasonic waves to enhance the extraction process, often requiring less time and solvent.[4][5]

Materials and Equipment:

-

Dried and powdered Ammi majus seeds

-

Ultrasonic bath or probe sonicator

-

Beaker or Erlenmeyer flask

-

Methanol

-

Stirring bar and magnetic stirrer (optional)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Preparation: Place a known amount of powdered Ammi majus seeds (e.g., 10 g) into a beaker or Erlenmeyer flask.

-

Solvent Addition: Add a specific volume of the extraction solvent (e.g., 100 mL of methanol) to achieve a desired solvent-to-drug ratio (e.g., 10:1 v/w).[4]

-

Ultrasonication: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).[4][5]

-

Separation: After sonication, separate the extract from the plant residue by filtration under vacuum.

-

Repeat Extraction (Optional): For exhaustive extraction, the plant residue can be subjected to one or two more cycles of UAE with fresh solvent.

-

Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 3: Accelerated Solvent Extraction (ASE)

ASE is a rapid and automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Materials and Equipment:

-

Accelerated Solvent Extractor (ASE) system

-

Dried and powdered Ammi majus seeds

-

Extraction cells

-